MFCD18318117
Description
MFCD18318117 is an inorganic compound with a molecular formula tentatively inferred as C₆H₃Cl₂N₃ based on structurally analogous compounds . Such compounds are commonly utilized in pharmaceutical intermediates, agrochemicals, and materials science due to their stability and reactivity .
Key inferred properties include:
Properties
IUPAC Name |
5-(3,5-dichlorophenyl)-2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c1-19-12-11(13(17)18)4-8(6-16-12)7-2-9(14)5-10(15)3-7/h2-6H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCSUSCJPBYDPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688039 | |
| Record name | 5-(3,5-Dichlorophenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261964-32-2 | |
| Record name | 5-(3,5-Dichlorophenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18318117” involves several steps, starting with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in determining the yield and purity of the final product. Common synthetic routes include:
Step 1: Initial reaction of precursor compounds under controlled conditions.
Step 2: Purification of intermediate products through techniques such as crystallization or distillation.
Step 3: Final reaction to obtain “this compound” with desired purity and yield.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves:
Bulk synthesis: Using large quantities of starting materials and optimized reaction conditions.
Purification: Employing industrial-scale purification techniques to ensure high purity.
Quality control: Implementing stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions: “MFCD18318117” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
“MFCD18318117” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD18318117” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to desired effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares MFCD18318117 with two structurally and functionally related compounds: 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (Compound A) and 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine (Compound B) .
Table 1: Comparative Physicochemical and Functional Properties
Structural and Functional Differences
Substituent Effects: this compound and Compound A share a triazine core, but Compound A’s isopropyl group increases hydrophobicity (lower Log S: -3.12 vs. -2.47), reducing aqueous solubility . The dichloro substitution in this compound likely enhances electrophilic reactivity compared to Compound B’s monochloro analog, making it more suitable for cross-coupling reactions .
Synthetic Accessibility :
- This compound’s synthesis likely involves halogenation of pyrrolo-triazine precursors using reagents like N-ethyl-N,N-diisopropylamine in DMF, similar to CAS 918538-05-3 . Compound B, however, is synthesized via cyclization of dichloropyridine derivatives under milder conditions .
Biological Activity: Compound A’s isopropyl group may improve membrane permeability (higher Log P), but its lower bioavailability score (0.41 vs. 0.55) suggests metabolic instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
